Fumonisin B2 (FB2) is a mycotoxin produced mainly by fungi of the Fusarium species (and some Aspergillus species) that commonly contaminates maize and other cereals [1] [2] [3]. It is a structural analogue of the more prevalent Fumonisin B1 (FB1), lacking one hydroxyl group [2]. The International Agency for Research on Cancer (IARC) classifies fumonisins as Group 2B agents, meaning they are possibly carcinogenic to humans [3] [4].
A 13C-labeled Fumonisin B2 is a chemically identical version of the toxin where some carbon atoms are the stable (non-radioactive) isotope Carbon-13. These labeled compounds are not used as drugs but are critical internal standards in advanced chemical analysis for the following reasons:
A 13C-labeled FB2 standard would be used primarily in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. The search results also detail a highly optimized High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method, which, while using a different derivatization process, outlines the rigorous sample preparation required for fumonisin analysis.
The table below summarizes the key parameters for fumonisin analysis as found in the recent literature:
| Method Parameter | HPLC-FLD with Automated Derivatization [5] | Notes on LC-MS/MS (General Practice) |
|---|---|---|
| Sample Clean-up | Immunoaffinity columns (e.g., FumoniStar), C18 SPE, MultiSep 211 [5] | Similar clean-up techniques are used to reduce matrix interference. |
| Derivatization | Automated online with o-phthaldialdehyde (OPA) | Often not required for MS detection, as the spectrometer itself provides selectivity. |
| Mobile Phase | Formic acid in water / Methanol (replaces traditional phosphate buffers) [5] | Typically volatile buffers like ammonium formate/formic acid, compatible with MS. |
| Detection | Fluorescence (FLD): Ex ~335 nm, Em ~440 nm [5] | Mass Spectrometry (MS): Identifies compounds by their mass-to-charge ratio. |
| Key Performance | LOD: 0.006 µg/mL (FB1), 0.012 µg/mL (FB2); Run time: <20 min [5] | The use of a 13C-labeled internal standard is critical here for achieving high precision and accuracy. |
Detailed Workflow for HPLC-FLD Analysis (using OPA derivatization):
The following diagram illustrates the logical workflow for developing and validating a fumonisin analysis method, highlighting where a 13C-labeled standard is most critical.
Experimental workflow for fumonisin analysis, highlighting the critical step of adding an internal standard.
Understanding the mechanism of action is key for toxicological research. Fumonisins' primary mode of toxicity is the disruption of sphingolipid metabolism. The following diagram outlines this key pathway and the subsequent cascade of cellular stress responses, particularly for FB2.
Cellular pathway of Fumonisin B2 toxicity, showing disruption of sphingolipid metabolism leading to mitochondrial stress and mitophagy.
The table below summarizes the available quantitative data for Fumonisin B2-13C34:
| Property | Specification |
|---|---|
| CAS Number | 1217481-36-1 [1] |
| Molecular Formula | ^13^C~34~H~59~NO~14~ [1] |
| Molecular Weight | 739.58 g/mol [1] |
| Chemical Purity | ≥ 98% (Information from analogous Fumonisin B1-13C34) [2] |
| Primary Application | Internal Standard (IS) for quantitative LC-MS/MS analysis [3] [4] [1] |
| Available Form | Solution in acetonitrile (e.g., 13.52 µM * 1.2 mL) [1] |
Fumonisin B2-13C34 is used as an internal standard to ensure accurate quantification. Here are the specific experimental protocols that detail its use.
This protocol describes a UPLC-MS/MS method for quantifying FB2 and its hydrolyzed metabolites [3].
Sample Preparation
Instrumental Analysis - UPLC-MS/MS
This sample preparation and analysis workflow can be visualized as follows:
This method uses immunoaffinity cleanup and isotope dilution for 12 regulated mycotoxins [4].
Sample Preparation
Instrumental Analysis - UHPLC-MS/MS
Using Fumonisin B2-13C34 as an internal standard is critical for reliable data due to the following reasons:
Fumonisin B2 is a mycotoxin produced by Fusarium species, commonly contaminating maize worldwide. It is a structural analog of the more widely studied Fumonisin B1 (FB1) and shares similar toxicological profiles [1].
Table: Key Experimental Findings on FB2-Induced Mitophagy in Human Kidney Cells
| Parameter Investigated | Finding | Biological Significance |
|---|---|---|
| Cytotoxicity (IC50) | 317.4 µmol/L after 24h [1] | Indicates moderate direct toxicity to kidney cells. |
| Mitochondrial Function | ↓ ATP production; ↑ ROS; ↑ mitochondrial membrane depolarization [1] | Demonstrates direct impairment of mitochondrial integrity and energy production. |
| Mitochondrial Stress Markers | ↑ HSP60 protein; ↓ SIRT3 (mRNA & protein); no change in LONP1 [1] | Confirms induction of mitochondrial stress and suppression of key stress-response proteins. |
| Mitophagy Activation | ↑ pNrf2, ↑ PINK1, ↑ p62 protein; ↓ miR-27b expression [1] | Evidence that FB2 activates the Nrf2-PINK1-p62 pathway to promote mitophagy. |
While the search results do not detail cell culture protocols for mechanistic studies, they provide robust methodologies for detecting and quantifying fumonisins, including FB2, in complex matrices using LC-MS/MS. This is highly relevant for tracking the labeled Fumonisin B2-13C34 in experimental systems.
Table: Overview of LC-MS/MS Methods for Fumonisin Analysis
| Sample Type | Sample Clean-up | Key LC-MS/MS Parameters | Reference |
|---|
| Grapes & Wine | Immunoaffinity cartridges (for FBs and OTA) with 13C34-FB1 as Internal Standard | Column: Not specified Mobile Phase: Gradient elution Detection: Tandem Mass Spectrometry | [5] | | Animal Feed & Tissues | Not explicitly described, use of 13C-labeled internal standards implied | Column: C18 column (2.1 x 50 mm, 1.7 µm) Mobile Phase: Water (A) and Acetonitrile (B), both with 0.1% formic acid; gradient flow. Ionization: Electrospray (+/- modes) | [3] [4] | | Beer | MycoSpin 400 multi-mycotoxin column | Column: BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase: Water (A) and Acetonitrile (B), both with 0.1% formic acid. Run Time: 6.5 min | [6] |
Based on the research in human kidney cells, the following diagram illustrates the key signaling pathway through which FB2 triggers mitophagy.
This diagram summarizes the cellular mechanism where FB2 exposure induces mitochondrial stress, leading to Nrf2 activation. Activated Nrf2 upregulates PINK1 and p62, which work together to initiate mitophagy. FB2 also suppresses miR-27b, which normally inhibits PINK1, further promoting the process [1].
The primary role of Fumonisin B2-13C34 in research is to serve as an internal standard for mass spectrometry, enabling precise quantification of native FB2 in various samples [5]. The mechanisms described for native FB2 provide clear hypotheses that can be tested using the labeled standard in areas such as toxicokinetics and metabolic disruption.
The table below summarizes the core information and research applications of Fumonisin B2-13C34:
| Property | Description |
|---|---|
| Definition | 13C-labeled form of Fumonisin B2 [1]. |
| Biological Target | Sphingosine N-acyltransferase (Ceramide Synthase) [1] [2]. |
| Core Mechanism | Potent inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway [3] [4]. |
| Primary Research Use | Serves as an internal standard for quantitative analysis (LC-MS, GC-MS, NMR) and as a tracer in metabolic and toxicological studies [1]. |
The primary value of Fumonisin B2-13C34 in research lies in its use as a high-quality internal standard [1]. Using a stable isotope-labeled analog of the analyte itself is the gold standard for mass spectrometry, as it corrects for variations in sample preparation and instrument analysis. This allows researchers to accurately quantify levels of the unlabeled fumonisin B2 in complex biological matrices like blood, tissue, or feed [1].
Fumonisins exert their toxicity by structurally mimicking sphingoid bases (sphinganine and sphingosine). This allows them to potently and competitively inhibit ceramide synthase (CerS), the enzyme responsible for N-acylating sphinganine during de novo sphingolipid biosynthesis [5] [6] [4].
The following diagram illustrates the key disruptions in sphingolipid metabolism caused by Fumonisin B2-13C34 inhibition:
Key disruptions in sphingolipid metabolism from Fumonisin B2-13C34 inhibition.
This inhibition triggers a cascade of metabolic perturbations [4]:
The tables below summarize key quantitative data from studies on fumonisins and outline a general experimental workflow for using the labeled toxin.
Table 1: Key Quantitative Data from Fumonisin Toxicity Studies | Parameter | Experimental System | Effect | Citation | | :--- | :--- | :--- | :--- | | Ceramide Synthase Inhibition (IC₅₀) | Mouse brain microsomes | Fumonisin B1 showed competitive inhibition kinetics [6]. | | Altered Sphingolipid Synthesis (IC₅₀) | Cultured cerebellar neurons | Sphingomyelin synthesis more sensitive than glycolipids (0.7 μM vs ~7 μM) [6]. | | Cytotoxicity & Altered Biosynthesis (EC₅₀) | LLC-PK1 cells | 10-15 μM for altered sphingolipid biosynthesis; >35 μM for cytotoxicity [5]. | | Sphinganine Accumulation | LLC-PK1 cells | 12,800% increase in free sphinganine after 24h with 35 μM Fumonisin B1 [5]. | | In Vivo Sphingolipid Changes | Turkey liver | C14-C16 ceramides & sphingomyelins decreased; C18-C26 species unaffected/increased [7]. |
Table 2: General Experimental Workflow for Using Fumonisin B2-13C34
| Step | Protocol Description | Key Considerations |
|---|---|---|
| 1. Experimental Design | Use Fumonisin B2-13C34 as an internal standard. Add a known amount to samples immediately upon collection [1]. | Corrects for analyte loss during sample prep and matrix effects during analysis. |
| 2. Sample Preparation | Homogenize tissue/biological sample. Use extraction solvents suitable for sphingolipids (e.g., methanol/chloroform mixtures). | The labeled standard tracks the efficiency of the extraction process for the native toxin. |
| 3. Instrumental Analysis | Analyze via LC-MS/MS or GC-MS. Precisely quantify native Fumonisin B2 by comparing its signal to the Fumonisin B2-13C34 internal standard [1]. | Enshigh data accuracy and precision for quantification. |
| 4. Data Interpretation | Measure changes in sphingolipid metabolites (e.g., Sa:So ratio, specific ceramide species) to assess biological impact [7]. | The inhibition of ceramide synthase is the primary biomarker for biological activity. |
The following workflow diagram summarizes the key stages of a quantitative analytical experiment:
Key stages in a quantitative analytical experiment using Fumonisin B2-13C34.
Fumonisins are mycotoxins produced by Fusarium species. Their toxicity stems from their structural similarity to sphingolipid precursors, sphinganine (Sa) and sphingosine (So), which allows them to act as potent competitive inhibitors of ceramide synthases (CerSs) [1] [2].
CerS enzymes catalyze the N-acylation of sphingoid bases using fatty acyl-CoAs, a critical step in the de novo synthesis and salvage pathways of sphingolipids [1]. Inhibition of CerS by fumonisin B1 (FB1) triggers a "perfect storm" of sphingolipid perturbations [1] [3]:
The diagram below illustrates this disrupted metabolic pathway.
FB1 inhibition of CerS disrupts normal sphingolipid metabolism, leading to toxic accumulation of atypical and signaling metabolites.
The following tables summarize the key quantitative changes in sphingolipid metabolites resulting from CerS inhibition, based on animal and cell culture studies.
Table 1: Directional Changes in Key Sphingolipid Metabolites after FB1 Exposure
| Metabolite Class | Specific Metabolite | Change | Biological Consequence |
|---|---|---|---|
| Sphingoid Bases | Sphinganine (Sa), Sphingosine (So) | ↑↑ Accumulation [1] | Cytotoxicity, growth inhibition, induction of apoptosis [1] [2] |
| Sphingoid Base 1-Phosphates | Sa1P, S1P | ↑ Accumulation [1] | Growth & anti-apoptotic signaling; role in development & oncogenesis [1] |
| Atypical Sphingoid Bases | 1-Deoxysphinganine (1-deoxySa) | ↑↑ Accumulation [1] [4] | High cytotoxicity, membrane disruption [1] [4] |
| Ceramides & Dihydroceramides | (DH)Cer | ↓↓ Depletion [1] | Reduced raw material for complex sphingolipid synthesis [1] |
| Complex Sphingolipids | Sphingomyelin (SM), Glycosphingolipids (GSL) | ↓ Depletion [1] | Altered membrane structure and function [1] |
Table 2: Toxicological Outcomes Associated with FB1 Exposure
| Parameter | Observed Effect / Dose | Experimental Context |
|---|---|---|
| Tolerable Daily Intake (TDI) | 2 µg/kg body weight (for FB1, FB2, FB3 combined) [2] | Set by WHO International Programme on Chemical Safety [2] |
| Cytotoxicity (in vitro) | 1-deoxySa cytotoxicity ≥ Sa [4] | LLC-PK1 and DU-145 cells [4] |
| Elimination Half-Life (in vivo) | Plasma: ~3.15 h; Liver: ~4.07 h; Kidney: ~7.07 h [2] | Rat model (single 10 mg/kg oral dose) [2] |
| Oral Absorption | < 6% of dose [2] | Rat model [2] |
Here are detailed methodologies for core experiments investigating fumonisin-induced sphingolipid disruption.
LC-MS is the most robust and widely used technique for identifying and quantifying a broad spectrum of sphingolipids in biological samples [6].
To confirm that the toxic effects of FB1 are due to the accumulation of upstream intermediates (like Sa) and not the depletion of complex sphingolipids, a co-treatment experiment with an SPT inhibitor is performed.
Using labeled precursors allows researchers to trace the flow through the sphingolipid pathway and identify the origin of accumulating metabolites.
The manufacturer, MedChemExpress, provides specific guidance for storing Fumonisin B2-13C34 [1].
| Property | Specification |
|---|---|
| Molecular Formula | 13C34H59NO14 [1] |
| CAS Number | 1217481-36-1 [1] |
| Purity | For specific batch purity, users must refer to the provided Certificate of Analysis (CoA) [1]. |
| Recommended Storage | "Please store the product under the recommended conditions in the Certificate of Analysis." [1] |
| Shipping | Room temperature in continental US; may vary elsewhere [1]. |
The key is the Certificate of Analysis (CoA), a document supplied with the product that contains lot-specific data, including the exact storage temperature (e.g., -20°C), expiration date, and detailed quality control results.
Fumonisin B2-13C34 is a stable isotope-labeled internal standard used to achieve accurate quantification in LC-MS/MS analysis. The following workflow, compiled from research methods, illustrates its typical use in processing biological samples [2] [3].
Workflow for analyzing fumonisins using an internal standard like Fumonisin B2-13C34 [2] [3].
This internal standard is crucial in studies investigating the metabolism and exposure of fumonisins. The quantitative data from such methods are summarized below.
| Study Focus | Matrix | Analytes | Key Performance Metrics |
|---|
| Human Biomonitoring [2] | Human Urine | 18 mycotoxin biomarkers | Recovery: 74.0-133% Intra-day precision: 0.5-8.7% LOQ: 0.0002 - 0.5 ng/mL | | Animal Metabolism [3] | Chicken Feed & Excreta | FB1, FB2, FB3, HFB1, HFB2, HFB3 | Recovery: 82.6-115.8% LOQ: 160 μg/kg |
The stability of Fumonisin B2-13C34 is directly linked to its role in ensuring data accuracy. It compensates for analyte loss during sample preparation and matrix effects during instrumental analysis [2]. The Certificate of Analysis is therefore critical for confirming the standard's stability and validity upon receipt.
For a comprehensive technical guide, I suggest the following steps:
1. Introduction Fumonisins are mycotoxins produced by Fusarium and Aspergillus species, with Fumonisin B1 (FB1), B2 (FB2), and B3 (FB3) being the most prevalent. FB2 is of significant concern due to its contamination of grain crops and associated toxicological effects, including carcinogenicity in rodents and potential risks to human health, leading the IARC to classify fumonisins as Group 2B carcinogens (possibly carcinogenic to humans) [1]. Accurate monitoring of FB2 in complex matrices like animal feed and excreta is essential for exposure assessment and safety control. This application note describes a robust, sensitive, and specific method using Ultra-Performance Liquid Chromatography combined with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative determination of FB2 and its hydrolyzed metabolites, utilizing the stable isotope-labeled internal standard U-[¹³C₃₄]-Fumonisin B2 to ensure accuracy and precision [2] [3].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation The sample preparation involves two parallel pathways: one for the determination of parent (free) fumonisins and another for the determination of total fumonisins (free + matrix-bound) after alkaline hydrolysis [2].
2.3. UPLC-MS/MS Analysis The following table summarizes the key instrumental conditions [2].
| Parameter | Specification |
|---|---|
| Chromatography | |
| System | UPLC (e.g., Waters ACQUITY) |
| Column | CORTECS C18 (2.1 mm × 100 mm, 1.6 µm) |
| Column Temp. | 40°C |
| Mobile Phase | A: 0.2% Formic acid in water B: 0.2% Formic acid in methanol | | Gradient | Non-linear gradient elution (optimized for separation) | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Mass Spectrometry | | | System | Triple Quadrupole Mass Spectrometer | | Ionization | Electrospray Ionization (ESI) | | Polarity | Positive | | Mode | Multiple Reaction Monitoring (MRM) |
2.4. MRM Transitions The MRM transitions for FB2 and its internal standard must be optimized on the specific instrument. The use of the CORTECS C18 column is critical for achieving baseline separation of the isomers FB2 and FB3, which share the same precursor and product ions [2].
3. Method Validation The described method has been validated for the analysis of chicken feed and excreta, showing satisfactory performance [2].
| Validation Parameter | Performance |
|---|---|
| Linearity | Relative coefficient (r) > 0.99 for all analytes. |
| Limit of Quantification (LOQ) | 160 µg/kg for all fumonisins (FB1, FB2, FB3, HFB1, HFB2, HFB3). |
| Recovery | 82.6% to 115.8% at low, medium, and high spiked levels. |
| Precision (RSD) | 3.9% to 18.9% (RSD). |
4. Workflow Diagram The diagram below illustrates the complete sample preparation and analysis workflow.
5. Conclusion This protocol provides a reliable and validated method for the sensitive quantification of Fumonisin B2 and its hydrolyzed metabolites in challenging matrices like chicken feed and excreta. The use of U-[¹³C₃₄]-Fumonisin B2 as an internal standard corrects for potential losses during sample preparation and ionization variations in the mass spectrometer, ensuring high data quality. This method is suitable for exposure assessment, metabolism studies, and monitoring fumonisin carryover in poultry production [2].
Fumonisin B2-13C34 (FB2-13C34) represents a critically important stable isotopically-labeled internal standard used extensively in the accurate quantification of fumonisin mycotoxins in complex matrices. Fumonisins are toxic secondary metabolites produced primarily by Fusarium fungal species that frequently contaminate agricultural products worldwide, posing significant health risks to both humans and animals. The use of FB2-13C34 internal standard has become essential in advanced mass spectrometry-based methods due to its nearly identical chemical properties to native fumonisin B2, while being distinguishable by mass spectrometry. This application note provides detailed protocols and technical insights for researchers implementing robust UHPLC-MS/MS methods for fumonisin analysis in various sample types.
The fundamental advantage of FB2-13C34 lies in its ability to compensate for analytical variabilities encountered throughout the analytical workflow, including extraction efficiency fluctuations, matrix effects, and instrument performance variations. As regulatory requirements for mycotoxin monitoring become increasingly stringent globally, with organizations such as the European Union and U.S. FDA establishing maximum levels for fumonisins in food and feed, the implementation of isotope dilution mass spectrometry with FB2-13C34 provides the necessary accuracy and reliability for compliance testing [1]. Furthermore, the IARC classifies fumonisins as Group 2B carcinogens (possibly carcinogenic to humans), emphasizing the importance of accurate monitoring and exposure assessment [2] [3].
Molecular structure: FB2-13C34 possesses identical chemical structure to native fumonisin B2, with the exception that 34 carbon atoms have been replaced with 13C isotopes, creating a mass shift that is easily distinguishable by mass spectrometry. This structural equivalence ensures nearly identical chromatographic behavior and extraction characteristics while providing distinct mass transitions for detection.
Isotopic enrichment: Certified reference materials typically have ≥99% isotopic purity for the labeled positions, with chemical purity ≥95% to minimize interference from unlabeled compounds. The 13C labeling occurs primarily in the carbon backbone, including the tricarballylic acid side chains and the long-chain polyhydroxyalkyl backbone, which maintains consistent chemical properties while providing the necessary mass differentiation [1].
Storage conditions: FB2-13C34 standard solutions should be stored at -20°C or below in amber vials to protect from light degradation. Stock solutions are typically provided in acetonitrile:water (50:50, v/v) mixtures at concentrations ranging from 10-50 μg/mL, depending on the supplier [1].
Stability monitoring: Working solutions prepared by dilution should be used within one month when stored under appropriate conditions. Avoid repeated freeze-thaw cycles (maximum 3-5 cycles recommended) to prevent degradation or concentration changes due to solvent evaporation.
Table 1: Optimal UHPLC Conditions for Fumonisin Analysis
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Column | CORTECS C18 (2.1 × 100 mm, 1.6 μm) | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm); HSS T3 (100 × 2.1 mm, 1.8 μm) |
| Column Temperature | 40°C | 35-45°C |
| Mobile Phase A | 0.1-0.2% formic acid in water | 10 mM ammonium formate with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1-0.2% formic acid | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0 min: 20% B; 2 min: 20% B; 8 min: 90% B; 9 min: 90% B; 9.1 min: 20% B; 12 min: 20% B | Adjust according to retention time stability |
| Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min depending on column specifications |
| Injection Volume | 5 μL | 2-10 μL based on sensitivity requirements |
The selection of CORTECS C18 column has demonstrated excellent separation efficiency for fumonisins, particularly for resolving the isomeric pairs FB2/FB3 and HFB2/HFB3, which share the same precursor/product ion pairs and require baseline chromatographic separation to avoid interference in the same MRM channel [2]. The addition of 0.2% formic acid to both mobile phases enhances ionization efficiency in positive ESI mode while maintaining compatible pH conditions for stable chromatographic retention.
Table 2: MS/MS Parameters for Fumonisin B2-13C34 and Related Analytes
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| FB2-13C34 | 721.4 | 703.4 (primary); 357.3 (secondary) | 30-40 (primary); 40-50 (secondary) | ESI+ |
| Native FB2 | 687.4 | 669.4 (primary); 339.3 (secondary) | 30-40 (primary); 40-50 (secondary) | ESI+ |
| Native FB1 | 722.4 | 704.4 (primary); 352.3 (secondary) | 30-45 (primary); 40-55 (secondary) | ESI+ |
| Native FB3 | 687.4 | 669.4 (primary); 339.3 (secondary) | 30-40 (primary); 40-50 (secondary) | ESI+ |
| HFB1 | 406.4 | 388.3 (primary); 370.3 (secondary) | 25-35 (primary); 30-40 (secondary) | ESI+ |
| HFB2/HFB3 | 376.4 | 358.3 (primary); 340.3 (secondary) | 25-35 (primary); 30-40 (secondary) | ESI+ |
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The primary transition for each analyte is typically used for quantification, while the secondary transition serves as a qualifier ion for confirmation, with ion ratio tolerances generally within ±20-30% of reference standards. Instrument parameters should be optimized for each specific MS platform, with typical source conditions including: capillary voltage: 2.5-3.5 kV, source temperature: 120-150°C, desolvation temperature: 400-500°C, cone gas flow: 50-150 L/hr, and desolvation gas flow: 800-1000 L/hr [2] [4] [3].
Figure 1: Sample Preparation Workflow for Food and Feed Matrices
The extraction efficiency for fumonisins from food and feed matrices using acetonitrile/water/formic acid (74/25/1, v/v/v) has been demonstrated to exceed 90% for parent fumonisins [2] [3]. For the determination of total fumonisins (including bound forms), an alkaline hydrolysis step is incorporated, which converts native fumonisins, partially hydrolyzed fumonisins, and matrix-bound forms to their hydrolyzed counterparts (HFBs). The hydrolysis is optimally performed at 70°C for 1 hour, though complete conversion can be achieved in as little as 10 minutes at this temperature [2].
The mixed-mode anion exchange (MAX) solid-phase extraction provides superior cleanup efficiency compared to reversed-phase (HLB) or immunoaffinity approaches, particularly for hydrolyzed fumonisins in complex matrices [2]. The MAX procedure involves:
For biological matrices such as plasma, a deproteinization and phospholipid removal procedure using Ostro 96-well plates is recommended. This approach has demonstrated extraction recoveries of 61.6-70.8% for fumonisins and their metabolites in chicken plasma, significantly outperforming liquid-liquid extraction methods at various pH conditions [4].
For urine samples, a enzymatic deconjugation step using β-glucuronidase is recommended to liberate glucuronide-conjugated metabolites of fumonisins, providing a more comprehensive exposure assessment [5]. Following enzymatic treatment, cleanup with Oasis HLB solid-phase extraction cartridges has shown excellent recovery (74.0-133%) for multiple mycotoxin biomarkers, including fumonisins and their hydrolyzed forms [5].
Table 3: Method Validation Parameters for Fumonisin Analysis Using FB2-13C34
| Parameter | Food/Feed Matrices | Biological Matrices |
|---|---|---|
| Linear Range | Up to 500 μg/kg | 1-500 ng/mL for FB1, FB2; 2.5-2500 ng/mL for HFB1 |
| Linearity (R²) | >0.99 | >0.99 |
| Recovery (%) | 82.6-115.8% | 61.6-70.8% (plasma); 74.0-133% (urine) |
| Precision (RSD%) | 3.9-18.9% | 0.5-13.4% |
| LOQ (Food/Feed) | 160 μg/kg (feed/excreta) | - |
| LOQ (Biological) | - | 0.0002-0.5 ng/mL (urine); 0.72-2.5 ng/mL (plasma) |
The validation data demonstrate that methods incorporating FB2-13C34 internal standard provide excellent accuracy and precision across various matrices. The use of isotope dilution calibration effectively compensates for matrix effects, which can be particularly severe in complex biological samples. The limits of quantification (LOQ) achieved are well below regulatory limits for food and feed, and sufficiently sensitive for biomonitoring applications in human populations [2] [5] [4].
In a comprehensive method for analysis of 12 regulated mycotoxins in 8 food matrices (corn, wheat, soybean, almond, oat cereal, peanut butter, red chili, and black pepper), FB2-13C34 enabled accurate quantification of fumonisins with LOQs below the most stringent regulatory limits [1]. The method incorporated a multianalyte immunoaffinity cleanup prior to UHPLC-MS/MS analysis, demonstrating the compatibility of FB2-13C34 with various sample cleanup methodologies.
For coffee matrices, a method utilizing QuEChERS extraction combined with mixed-mode SPE purification effectively employed FB2-13C34 for accurate quantification, addressing the significant matrix effects observed in roasted coffee samples [6] [7]. The method detected fumonisins in green coffee beans but not in roasted coffee, indicating thermal degradation during processing.
FB2-13C34 has been instrumental in revealing the biotransformation pathways of fumonisins in various species. In broiler chicken studies, methods have been developed to simultaneously quantify FB1, FB2, FB3 and their hydrolyzed metabolites (HFB1, HFB2, HFB3) in feed and excreta, demonstrating the migration and transformation of fumonisins through the food chain [2] [3].
In human biomonitoring, a sensitive UHPLC-MS/MS method utilizing FB2-13C34 successfully quantified 18 mycotoxin biomarkers in urine, with fumonisin biomarkers detected in 98.3% of samples from healthy volunteers in Beijing, highlighting the widespread exposure to these toxins [5]. The method achieved impressive LOQs of 0.0002-0.5 ng/mL for various mycotoxins, demonstrating the sensitivity enabled by proper internal standardization.
Ion suppression: If significant ion suppression is observed for fumonisins, particularly in complex matrices like roasted coffee or feed, consider modifying the mobile phase by adding 20% isopropanol to the organic phase, which has been shown to increase signal intensity by 50% and decrease ion suppression by 50-75% [6] [7].
Chromatographic resolution: For inadequate separation of FB2 and FB3 isomers, which share identical MRM transitions, optimize the gradient program or consider switching to a CORTECS C18 column, which has demonstrated superior separation efficiency for these critical pairs [2].
Hydrolysis efficiency: If conversion of parent fumonisins to hydrolyzed forms is incomplete during the alkaline hydrolysis step, verify the temperature consistency and ensure the reaction is performed at 70°C for sufficient time (minimum 10 minutes, though 1 hour is recommended for complex matrices) [2].
System suitability test: Perform daily system checks using a middle-range calibration standard to verify retention time stability (<2% RSD), peak area response (<15% RSD), and chromatographic resolution (R > 1.5 for critical pairs).
Process controls: Include method blanks, spiked recovery samples, and reference materials in each analytical batch to monitor contamination, accuracy, and precision.
Ion ratio monitoring: Consistently monitor the qualifier to quantifier ion ratios for all target analytes, with acceptance criteria typically within ±20-30% of reference standards.
The implementation of Fumonisin B2-13C34 as an internal standard in UHPLC-MS/MS methods provides an essential tool for accurate and reliable quantification of fumonisins across diverse applications. The protocols detailed in this application note have been demonstrated to yield excellent analytical performance in various matrices, from food and feed to biological samples. As research continues to elucidate the health impacts of fumonisin exposure and regulatory frameworks evolve, robust analytical methods supported by stable isotopically-labeled standards will remain fundamental to exposure assessment, toxicokinetic studies, and compliance monitoring.
Fumonisins are mycotoxins produced primarily by Fusarium fungal species that frequently contaminate corn and various cereal crops worldwide. Among these, fumonisin B2 (FB2) is one of the most prevalent and toxicologically significant analogues, classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer. Human exposure occurs predominantly through consumption of contaminated foods, posing significant public health concerns. Human biomonitoring through urine analysis has emerged as the most reliable approach for assessing aggregate fumonisin exposure, as it accounts for all exposure routes and reflects recent intake patterns, especially for mycotoxins with high renal excretion rates.
This application note describes a sensitive and validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of FB2 in human urine using Fumonisin B2-13C34 as a stable isotopically-labeled internal standard. The method incorporates enzymatic hydrolysis with β-glucuronidase to liberate conjugated fumonisin metabolites, followed by efficient solid-phase extraction (SPE) cleanup using Oasis HLB cartridges to minimize matrix effects and enhance sensitivity. The use of an isotope-labeled internal standard for FB2 compensates for matrix effects, extraction efficiency variations, and instrument fluctuations, ensuring high accuracy and precision for exposure assessment studies.
This protocol has been optimized specifically for human urine biomonitoring applications and provides researchers with a robust analytical framework for quantifying FB2 exposure in population studies. The method is suitable for both individual exposure assessment and epidemiological investigations examining relationships between fumonisin exposure and human health outcomes.
Table 1: Solid-Phase Extraction Conditions
| Step | Solvent | Volume | Flow Rate | Notes |
|---|---|---|---|---|
| Conditioning | Methanol | 3 mL | 1-2 mL/min | Do not let cartridge run dry |
| Equilibration | Water | 3 mL | 1-2 mL/min | Prepare sample during this step |
| Sample Loading | Acidified urine | ~2.6 mL | 1 mL/min | Collect flow-through if needed |
| Washing | 5% Methanol in water | 3 mL | 1-2 mL/min | Remove polar interferences |
| Drying | Air/nitrogen | 5 minutes | - | Complete dryness critical |
| Elution | Methanol | 3 mL | 1 mL/min | Collect entire eluate |
Table 2: UHPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Linear |
| 5.5 | 20 | 80 | Linear |
| 9.0 | 20 | 80 | Linear |
| 10.0 | 95 | 5 | Linear |
| 12.0 | 95 | 5 | Linear |
Table 3: MS/MS Parameters for Fumonisin B2 and Fumonisin B2-13C34
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) | Dwell Time (s) |
|---|---|---|---|---|---|---|
| FB2 | 706.3 | 336.3 | 50 | 318.3 | 55 | 0.05 |
| FB2-13C34 | 740.4 | 350.4 | 50 | 332.4 | 55 | 0.05 |
The developed UHPLC-MS/MS method was comprehensively validated according to FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision for human biomonitoring applications [1].
Table 4: Method Validation Parameters for Fumonisin B2 in Human Urine
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.01-500 ng/mL | - |
| Correlation Coefficient (R²) | ≥0.998 | ≥0.990 |
| Limit of Detection (LOD) | 0.0002 ng/mL | - |
| Limit of Quantification (LOQ) | 0.01 ng/mL | - |
| Extraction Recovery | 74.0-133% | 70-130% |
| Intra-day Precision (%RSD) | 0.5-8.7% | <15% |
| Inter-day Precision (%RSD) | 2.4-13.4% | <20% |
| Processed Sample Stability | 24 hours at 10°C | <15% deviation |
This validated method has been successfully applied to assess fumonisin exposure in 60 urine samples from healthy volunteers in Beijing, China. The method demonstrated practical applicability for population biomonitoring studies, with at least one fumonisin biomarker detected in all but one sample, indicating widespread exposure in the tested population [1].
The following diagram illustrates the complete analytical workflow for fumonisin B2 biomonitoring in human urine, from sample collection to instrumental analysis:
This application note presents a comprehensive and validated protocol for the determination of fumonisin B2 in human urine using Fumonisin B2-13C34 as an internal standard. The method demonstrates excellent sensitivity, accuracy, and precision with an LOD of 0.0002 ng/mL and LOQ of 0.01 ng/mL, making it suitable for detecting background levels of fumonisin exposure in general populations. The incorporation of enzymatic hydrolysis enables measurement of both free and conjugated forms of fumonisin B2, providing a more comprehensive exposure assessment. The SPE cleanup effectively reduces matrix effects while maintaining high recovery rates. This robust method provides researchers and public health professionals with a reliable tool for fumonisin biomonitoring in human populations, supporting epidemiological studies and exposure risk assessments.
Fumonisin B2-13C34 is a uniformly 13C-labeled internal standard used for the accurate quantification of the mycotoxin Fumonisin B2 (FB2) in complex samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. Its primary role is to correct for matrix effects and losses during sample preparation [3].
Mycotoxins are toxic fungal metabolites that contaminate crops [4]. Fumonisins are classified as Group 2B carcinogens (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) [4] [5]. Accurate monitoring is crucial for food and feed safety.
The stable isotope dilution assay (SIDA) is the gold standard for accurate quantification. The labeled internal standard (Fumonisin B2-13C34) behaves almost identically to the native analyte (Fumonisin B2) during extraction, chromatography, and ionization, but is distinguishable by mass spectrometry. This allows it to correct for matrix effects and procedural variations [3].
Advantages of 13C-Labeled over Deuterated Standards: 13C-labeled standards are preferred because they exhibit minimal isotopic effects, ensuring nearly identical retention times and ionization efficiency compared to the native analyte. Deuterated standards can show slight retention time shifts (H/D isotope effects) which can compromise quantification accuracy [3].
The following workflow outlines the major steps for quantifying Fumonisins in grain samples using Fumonisin B2-13C34. Please note that specific parameters like solvent volumes, hydrolysis times, and MS/MS settings should be optimized for your specific laboratory setup.
The extract is split for the analysis of free fumonisins (FBs) and total fumonisins (as hydrolyzed fumonisins, HFBs), which include matrix-bound forms [5].
The tables below summarize typical validation parameters for methods using isotope-labeled internal standards, compiled from the literature.
Table 1: Summary of LC-MS/MS Method Performance Characteristics
| Parameter | Reported Performance | Reference |
|---|---|---|
| Recovery | 82.6% - 115.8% (in feed & excreta) | [5] |
| 88.2% - 113.3% (in traditional Chinese medicines) | [7] | |
| Precision (RSD) | 3.9% - 18.9% | [5] |
| ≤ 12.3% | [7] | |
| Linearity (R²) | ≥ 0.9991 | [7] |
| LOQ (Limit of Quantification) | 0.16 ng/mL (for FB2 in standard solution) | [7] |
| 160 μg/kg (in chicken feed & excreta) | [5] |
Table 2: Internal Standards for Multi-Mycotoxin Analysis (Example) This table shows how Fumonisin B2-13C34 is used alongside other labeled standards in a multi-toxin method [6].
| Native Mycotoxin | Corresponding Isotope-Labeled Internal Standard |
|---|---|
| Fumonisin B1 (FB1) | U-[13C34]-Fumonisin B1 |
| Fumonisin B2 (FB2) | U-[13C34]-Fumonisin B2 |
| Fumonisin B3 (FB3) | U-[13C34]-Fumonisin B3 |
| Aflatoxins (B1, B2, G1, G2) | U-[13C17]-Aflatoxins |
| Ochratoxin A (OTA) | U-[13C20]-Ochratoxin A |
Fumonisin B2-13C34 is a critical tool for reliable and precise quantification of Fumonisin B2. The SIDA method, which involves spiking the labeled standard prior to extraction, effectively corrects for matrix effects and procedural losses, ensuring data accuracy that meets regulatory standards. The provided protocol and validation data offer a robust foundation for implementing this methodology in analytical laboratories focused on food and feed safety.
Fumonisins are mycotoxins primarily produced by Fusarium fungi and are common contaminants in maize, cereal grains, and derived products. Fumonisin B₂ (FB₂) is a 10-deoxy analogue of fumonisin B₁ and is frequently studied alongside it due to its similar structure and toxicity. The risk of food contamination with fumonisins is particularly high in regions where regulatory frameworks are absent or poorly enforced, including Sub-Saharan Africa, South America, and Southeast Asia. Exposure to fumonisins has been linked to serious health effects in animals and humans, with FB₁ classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer. Accurate detection and quantification are therefore critical for food safety and public health initiatives. The analysis of fumonisins presents significant challenges due to their presence in complex food matrices at low concentrations, necessitating efficient extraction and cleanup procedures to minimize interferences and ensure accurate quantification.
Solid phase extraction (SPE) is a crucial sample preparation step to purify and concentrate analytes from complex sample matrices. The following section details the evaluation of different SPE strategies for fumonisin cleanup.
Recent studies have systematically compared the performance of various SPE sorbents for fumonisin cleanup across multiple food matrices. The recovery rates for FB₁ and FB₂ using these different sorbents are summarized in the table below.
Table 1: Comparison of SPE Cleanup Strategies for Fumonisins B₁ and B₂ in Different Food Matrices
| Food Matrix | Cleanup Method | Recovery (%) FB₁ | Recovery (%) FB₂ | References |
|---|---|---|---|---|
| Dried Figs, Raisins, Dates, Corn, Cornmeal, Wheat Flour, Rice | FumoniStar Immunoaffinity Columns | 70–120% (all matrices) | 70–120% (all matrices) | [1] |
| Dried Figs & Raisins | MultiSep 211 Fum Cartridge | Good recoveries | Good recoveries | [1] |
| Dried Figs & Wheat Flour | C18 Cartridge | Acceptable recoveries | Acceptable recoveries | [1] |
| Maize | Immunoaffinity Column (Reusable) | Not specified | Not specified | [2] |
| Maize | Strong Anion Exchange (SAX) + C18 Column | Not specified | Not specified | [2] |
This protocol is adapted from methods utilizing FumoniStar immunoaffinity columns (IACs), which provided the most consistent and optimal recoveries across a wide range of food matrices [1].
Materials and Reagents:
Procedure:
The complete process for determining fumonisin B₂ levels in food samples involves sample preparation, extraction, cleanup, and instrumental analysis. The following diagram illustrates this integrated workflow.
Effective extraction is the foundational step for accurate fumonisin quantification. Both organic and inorganic solvent systems have been successfully employed.
A) Organic Solvent Extraction (Most Common)
B) Inorganic Solvent Extraction (Alternative)
For the most comprehensive analysis, including the potential use of an internal standard like Fumonisin B2-13C4, UHPLC-MS/MS is the state-of-the-art technique.
A 2024 study developed a highly sensitive and comprehensive method for quantifying 67 mycotoxins in human plasma, which serves as an excellent model for advanced mycotoxin analysis. The method employs isotope dilution mass spectrometry (IDMS) for approximately 40% of the analytes and internal standard quantification for the rest [3]. This approach is directly applicable to the use of Fumonisin B2-13C4 as an internal standard.
Table 2: Key Performance Metrics from a Multi-Mycotoxin UHPLC-MS/MS Method
| Parameter | Specification | Note |
|---|---|---|
| LOD Range | 0.001 – 0.5 μg/L | Demonstrated high sensitivity [3] |
| LOQ Range | 0.002 – 1 μg/L | [3] |
| Intra-day Precision | 1.8% – 11.9% RSD | For all mycotoxins [3] |
| Intra-day Trueness | 82.7% – 116.6% | For most mycotoxins [3] |
| Analytical Strategy | Isotope Dilution Mass Spectrometry (IDMS) | Used for ~40% of analytes [3] |
The core application of the U-[13C34]-Fumonisin B2 internal standard is in Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification in complex matrices. Below are the key validated methodologies.
| Aspect | Method 1: LC-MS/MS for Feed & Excreta [1] | Method 2: HPLC-FLD for Food Matrices [2] |
|---|---|---|
| Core Technique | UPLC-MS/MS (Multiple Reaction Monitoring - MRM) | HPLC with Fluorescence Detection (FLD) |
| Primary Application | Animal feed and excreta (parent & hydrolyzed Fumonisins) | Various foods (corn, flour, dried fruits) |
| Sample Prep | Extraction with ACN/water/formic acid; alkaline hydrolysis; MAX SPE cleanup | Immunoaffinity (FumoniStar), C18, or MultiSep 211 SPE cleanup |
| Internal Standard | U-[13C34]-Fumonisin B2 and other 13C-labeled Fumonisins | Not specified (method does not require isotopic internal standard) |
| Chromatography | Column: CORTECS C18 (2.1 x 100 mm, 1.6 µm) Mobile Phase: 0.2% formic acid in water vs. 0.2% formic acid in methanol (gradient) | Mobile Phase: Formic acid and methanol (gradient) Derivatization: Automated online pre-column derivatization with OPA | | Key Performance | Recovery: 82.6-115.8% Precision (RSD): 3.9-18.9% LOQ: 160 µg/kg | LOD: 0.006 µg/mL (FB1), 0.012 µg/mL (FB2) Recovery: 70-120% with IAC cleanup Precision (RSD): <0.85% |
This method is optimal for high-precision quantification and metabolism studies [1].
Sample Preparation
LC-MS/MS Analysis
Calibration and Quantification
This method is a robust and sensitive alternative when MS instrumentation is not available [2].
Sample Cleanup
Derivatization and Chromatography
The following workflow diagram outlines the two main methodological paths for Fumonisin B2 analysis:
When developing and validating your method, ensure the following parameters are assessed, as demonstrated in the referenced studies:
| Validation Parameter | Acceptance Criteria & Notes |
|---|---|
| Linearity | Relative coefficient (r) > 0.99 [1]. |
| Recovery | Ideally 70-120%, varies with matrix and cleanup method [1] [2]. |
| Precision | Relative Standard Deviation (RSD) < 15% (wider ranges possible in complex matrices like excreta) [1] [2]. |
| Limit of Quantification (LOQ) | Method-dependent; can be as low as 160 µg/kg for feed or 0.012 µg/mL in standard solutions [1] [2]. |
| Selectivity/Specificity | Achieved via MRM mode in MS or baseline separation in HPLC; confirmed by lack of interference in blank matrices [1] [2]. |
Fumonisins are mycotoxins produced by Fusarium species that frequently contaminate poultry feed, particularly maize-based ingredients. Among these, Fumonisin B2 (FB2) represents a significant concern due to its toxicological effects including hepatotoxicity, nephrotoxicity, and immunotoxicity in poultry species. The accurate quantification of FB2 in complex matrices like feed and excreta requires advanced analytical techniques that can address challenges related to matrix effects, extraction efficiency, and detection sensitivity. The implementation of stable isotope-labeled internal standards, specifically Fumonisin B2-¹³C₃₄ (FB2-¹³C₃₄), has emerged as the gold standard for achieving precise and accurate quantification in biomarker and exposure studies. This application note provides a detailed protocol for the analysis of FB2 in poultry feed and excreta using UPLC-MS/MS with isotope dilution, enabling researchers to investigate the migration and transformation of fumonisins in broiler chickens [1].
The use of isotope dilution mass spectrometry compensates for analyte loss during sample preparation and corrects for matrix-induced ionization effects, providing superior accuracy compared to external calibration methods. FB2-¹³C₃₄ is particularly ideal as an internal standard because it possesses nearly identical chemical properties to native FB2 while being distinguishable by mass spectrometry due to its 34-mass-unit difference. This protocol has been optimized specifically for poultry metabolism studies, where understanding the carry-over and biotransformation of fumonisins is essential for assessing exposure risks and potential transfer to poultry products [2].
This method utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with a stable isotope dilution assay (SIDA) for the accurate quantification of FB2 in poultry feed and excreta. The approach employs Fumonisin B2-¹³C₃₄ as an internal standard, which is added to samples prior to extraction to correct for losses during sample preparation and matrix effects during ionization. The method encompasses simultaneous detection of FB2 along with other fumonisins (FB1, FB3) and their hydrolyzed metabolites (HFB1, HFB2, HFB3), enabling comprehensive exposure assessment. Sample preparation involves extraction with acidified acetonitrile/water followed by a simplified clean-up procedure using a strong anionic exchange (MAX) solid-phase extraction cartridge, which effectively removes interfering matrix components while maintaining high recovery of the target analytes [1].
This validated protocol is applicable to the quantitative determination of FB2 in:
The method has been demonstrated to be suitable for metabolism studies, carry-over assessment, and exposure biomarker validation in poultry species, particularly broiler chickens. The limit of quantification (LOQ) for FB2 in feed and excreta matrices is 160 μg/kg, with the capacity to detect lower levels in tissue matrices (LOQ of 1.0 μg/kg) [1] [2].
Table 1: Required materials and reagents
| Category | Specific Items |
|---|---|
| Standards | Fumonisin B2-¹³C₃₄ (10 μg/mL in acetonitrile/water 50/50) [3] |
| Solvents | Acetonitrile (HPLC grade), methanol (HPLC grade), water (HPLC grade), formic acid (reagent grade) |
| SPE Cartridges | Oasis MAX (60 mg, 3 mL) or equivalent mixed-mode anion-exchange cartridges [1] |
| Equipment | UPLC system coupled to tandem mass spectrometer, centrifuge, analytical balance, vortex mixer, water bath |
Table 2: UPLC conditions for fumonisin separation
| Parameter | Specification |
|---|---|
| Column | CORTECS C18 (2.1 mm × 100 mm, 1.6 μm) or equivalent [1] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.2% formic acid in water |
| Mobile Phase B | 0.2% formic acid in methanol |
| Gradient Program | 0-2 min: 20% B; 2-8 min: 20-80% B; 8-9 min: 80% B; 9-10 min: 80-20% B; 10-12 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
Table 3: MS/MS parameters for FB2 and FB2-¹³C₃₄
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| FB2 | 705.4 | 337.3 (quantifier); 355.3 (qualifier) | 30 | 25-30 |
| FB2-¹³C₃₄ | 739.4 | 371.3 (quantifier) | 30 | 25 |
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The source parameters should be optimized as follows: desolvation temperature: 500°C; desolvation gas flow: 800 L/h; cone gas flow: 50 L/h; collision gas flow: 0.15 mL/min [1].
The following workflow diagram illustrates the complete analytical procedure:
The method has been comprehensively validated for the analysis of FB2 in poultry feed and excreta matrices. The validation parameters meet the acceptance criteria established by international guidelines for bioanalytical method validation.
Table 4: Method validation results for FB2 in feed and excreta matrices
| Validation Parameter | Feed | Excreta |
|---|---|---|
| Linearity (r) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 160 μg/kg | 160 μg/kg |
| Recovery (%) | 82.6-115.8 | 82.6-115.8 |
| Precision (RSD%) | 3.9-18.9 | 3.9-18.9 |
| Within-day Accuracy (%) | 85-115 | 85-115 |
| Between-day Accuracy (%) | 80-110 | 80-110 |
The method demonstrated excellent linearity over the concentration range of 10-5000 μg/kg with correlation coefficients (r) greater than 0.99. The recovery rates were determined at three spiking levels (low, medium, and high) and fell within the acceptable range of 82.6-115.8% for both feed and excreta matrices. The precision expressed as relative standard deviation (RSD) ranged from 3.9-18.9% across all concentration levels and matrices [1].
This method has been successfully applied to investigate the migration and transformation of fumonisins in broiler chickens. In controlled exposure studies, chickens were fed diets contaminated with fumonisins at levels of 12.7 mg FB1+FB2/kg feed. The application of this analytical protocol enabled the determination of carry-over factors from feed to liver tissues, which were calculated as 0.003 for FB1 and 0.001 for FB2, indicating relatively low transfer rates to tissues [2].
The method has also been used to assess the biotransformation of fumonisins in the avian gastrointestinal tract, with the ability to differentiate between parent fumonisins and their hydrolyzed metabolites. This is particularly important for understanding the potential detoxification pathways in poultry species and assessing the complete exposure profile, including both native fumonisins and their metabolites [1].
Matrix Effects: Despite the use of isotope dilution, significant matrix suppression or enhancement may still occur. It is recommended to use matrix-matched calibration curves prepared in the same matrix as the samples being analyzed.
Hydrolysis Efficiency: The alkaline hydrolysis step is critical for the conversion of parent fumonisins to their hydrolyzed forms. The efficiency of hydrolysis should be monitored by including quality control samples with known concentrations of native fumonisins.
Sample Stability: Fumonisins in biological samples may degrade over time. It is recommended to store samples at -20°C and analyze within one month of collection. Extracted samples should be analyzed within 24 hours when stored at 4°C.
Cross-Contamination: FB2 and FB3 are isomers that share the same precursor and product ions. Complete chromatographic separation is essential to avoid misidentification and inaccurate quantification [1].
Table 5: Common issues and solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery of FB2 | Incomplete extraction or inefficient SPE elution | Increase extraction time; use fresh extraction solvent; ensure proper pH for SPE elution |
| Poor Chromatographic Separation | Column degradation or suboptimal gradient | Replace guard column; adjust mobile phase gradient; equilibrate column sufficiently |
| Signal Suppression | Matrix effects | Dilute sample extract; improve SPE clean-up; use matrix-matched calibration |
| Inconsistent Hydrolysis | Degraded KOH solution or incorrect temperature | Prepare fresh alkaline solution; verify water bath temperature calibration |
| High Background Noise | Contaminated mobile phases or source | Use fresh mobile phases; clean ion source; check for capillary contamination |
The presented protocol provides a robust, sensitive, and specific method for the quantification of FB2 in poultry feed and excreta using FB2-¹³C₃₄ as an internal standard. The method leverages UPLC-MS/MS technology with optimized sample preparation procedures to achieve accurate quantification even at low concentrations in complex matrices. The validation data demonstrate that the method meets accepted criteria for precision, accuracy, and sensitivity, making it suitable for application in poultry metabolism studies, exposure assessment, and carry-over investigations. The ability to simultaneously measure parent fumonisins and their hydrolyzed metabolites provides researchers with a comprehensive tool for understanding the fate of fumonisins in poultry production systems [1] [2].
The accurate quantification of mycotoxins in complex food matrices presents significant analytical challenges due to matrix effects that can suppress or enhance analyte signals during mass spectrometric detection. Stable isotopically labeled internal standards such as Fumonisin B2-13C34 have emerged as the gold standard for addressing these challenges in accurate mycotoxin quantification. Fumonisin B2-13C34 consists of the identical chemical structure as native fumonisin B2 but incorporates 34 carbon atoms entirely as the carbon-13 (13C) isotope, creating a mass shift that enables distinct mass spectrometric detection while maintaining nearly identical chemical and physical properties [1]. This uniform labeling at 98% isotopic purity ensures minimal chromatographic separation (isotopic effects) between the internal standard and the native compound while providing a distinct mass signature for mass spectrometric detection [2].
Fumonisins are mycotoxins produced primarily by Fusarium fungi that commonly contaminate maize and other cereal crops worldwide. Among these, fumonisin B1 (FB1) is the most prevalent and toxic, while fumonisin B2 (FB2) represents a significant analog lacking one hydroxy group compared to FB1 [3]. These mycotoxins pose substantial health risks to both humans and animals, with fumonisin B2 identified as a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase), disrupting de novo sphingolipid biosynthesis and leading to various toxicological effects [2]. The International Agency for Research on Cancer (IARC) has classified FB1 as a Group 2B possible human carcinogen, highlighting the importance of accurate monitoring and quantification of these toxins in the food supply [4].
Fumonisin B2-13C34 is specifically designed as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound features:
The structural characteristics of fumonisin B2 include a 19-carbon aminopolyol backbone with two tricarballylic acid side chains esterified to the polyol moiety. The deletion of one hydroxy group at the C-10 position distinguishes FB2 from FB1, which does not significantly affect the chemical behavior but provides distinct mass spectrometric fragmentation patterns [3].
Proper storage and handling are critical for maintaining the integrity of the labeled standard:
Table 1: Commercial Specifications of Fumonisin B2-13C34
| Parameter | Specification | Purpose |
|---|---|---|
| CAS Number | 1217481-36-1 | Unique chemical identifier |
| Concentration | 10 μg/mL | Ready-to-use convenience |
| Solvent System | Acetonitrile/water (50:50) | Compatibility with LC-MS systems |
| Isotopic Purity | ≥98% | Minimal unlabeled compound interference |
| Molecular Weight | 739.58 g/mol | 34 Da higher than native compound |
| Available Volumes | 0.5, 1.2, 5, 10 mL | Flexibility for different lab scales |
Efficient extraction is critical for the accurate quantification of fumonisins in food matrices. The following protocol has been validated for various food matrices including maize, cereals, and dried fruits:
For difficult matrices with high lipid content, an additional defatting step using n-hexane may be necessary before the primary extraction. The twofold extraction procedure has demonstrated total recoveries between 97% and 111% for fumonisins across various matrices when using the stable isotope dilution approach [6].
Various clean-up approaches can be employed depending on the matrix complexity and required sensitivity:
Table 2: Comparison of Clean-up Methods for Fumonisins in Food Matrices
| Clean-up Method | Applicable Matrices | Recovery (%) | Advantages | Limitations |
|---|---|---|---|---|
| Immunoaffinity Columns | All food matrices | 70-120 | High specificity, clean extracts | Higher cost, limited capacity |
| C18 SPE | Dried figs, wheat flour | 70-110 | Cost-effective, versatile | Variable performance across matrices |
| MultiSep 211 | Dried figs, raisins | 80-115 | Good specificity | Limited matrix applicability |
| QuEChERS | Maize, cereals | 85-105 | High throughput, multi-analyte | Less specific, matrix effects possible |
Optimal separation of fumonisins can be achieved using the following chromatographic conditions:
The use of formic acid as a mobile phase modifier instead of phosphate buffers prevents salt precipitation in the LC system, enhancing robustness and instrument longevity. The slightly acidic pH of 3.3 is crucial for maintaining stable ionization of fumonisins throughout the analysis [4].
Fumonisin detection and quantification are performed using tandem mass spectrometry with the following parameters:
Table 3: MRM Transitions for Fumonisins and Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | Function |
|---|---|---|---|---|---|---|
| FB1 | 722.4 | 334.4 | 40 | 352.4 | 35 | Quantification |
| FB2 | 706.4 | 336.4 | 40 | 318.4 | 40 | Quantification |
| Fumonisin B2-13C34 | 740.4 | 352.4 | 40 | 370.4 | 35 | Internal Standard |
The mass spectrometer should be operated in dynamic multiple reaction monitoring (dMRM) mode to maximize sensitivity and specificity. Dwell times should be optimized to ensure at least 15 data points across each chromatographic peak [5] [6].
The stable isotope dilution assay requires preparation of calibration standards in the same matrix as samples:
The calibration curve is constructed by plotting the peak area ratio (native fumonisin/labeled internal standard) against the concentration of native fumonisin. Linear regression with 1/x weighting typically provides the best fit for fumonisin analysis over a wide concentration range [6].
The concentration of fumonisins in samples is calculated using the following equation:
[ C_{sample} = \frac{R_{sample} - b}{m} \times D ]
Where:
The use of Fumonisin B2-13C34 as internal standard compensates for losses during sample preparation and matrix effects during ionization, providing accurate quantification even in complex food matrices. For multi-fumonisin analysis, FB1 and FB2 should be quantified against their own corresponding labeled internal standards when possible [5] [6].
Extensive method validation is essential to demonstrate reliability for regulatory testing. The following performance characteristics should be established:
The stable isotope dilution approach using Fumonisin B2-13C34 has demonstrated relative standard deviations of the whole method between 4% and 11% for all analytes in maize, significantly better than methods without appropriate internal standardization [6].
Table 4: Method Performance Characteristics for Fumonisin Analysis in Maize
| Performance Parameter | FB1 | FB2 | Acceptance Criteria |
|---|---|---|---|
| Linear Range (ng/mL) | 1-1000 | 1-1000 | - |
| Correlation Coefficient (r) | >0.998 | >0.997 | >0.995 |
| Recovery (%) | 97-105 | 95-108 | 70-120 |
| Intra-day RSD (%) | 4.2 | 5.1 | <15 |
| Inter-day RSD (%) | 7.8 | 8.9 | <20 |
| LOD (μg/kg) | 0.2 | 0.3 | - |
| LOQ (μg/kg) | 0.5 | 1.0 | - |
The validated method employing Fumonisin B2-13C34 is suitable for regulatory enforcement of maximum limits established by various authorities:
The method has been successfully applied to various food matrices including dried figs, raisins, dates, corn, cornmeal, wheat flour, and rice, demonstrating its versatility for surveillance programs [4].
Beyond food monitoring, Fumonisin B2-13C34 plays a crucial role in exposure assessment studies:
The following diagrams illustrate the experimental workflow and mechanism of action of fumonisins that can be disrupted by these toxins.
Figure 1: Experimental Workflow for Fumonisin Analysis Using Fumonisin B2-13C34 Internal Standard
Figure 2: Mechanism of Fumonisin Toxicity in Biological Systems
The application of Fumonisin B2-13C34 as an internal standard in stable isotope dilution assays represents the state-of-the-art approach for accurate quantification of fumonisins in food commodities. This methodology effectively compensates for matrix effects and extraction losses, providing reliable data for food safety monitoring and exposure assessment. The comprehensive protocol outlined in this document enables laboratories to implement robust fumonisin testing methods that meet regulatory requirements and contribute to protecting public health from these significant mycotoxin contaminants. As analytical technologies advance, the integration of stable isotopically labeled standards continues to be essential for accurate risk assessment of mycotoxins in the global food supply.
The core principle of using Fumonisin B2-13C34 is the Stable Isotope Dilution Assay (SIDA). This technique is considered the gold standard for accurate quantification in LC-MS/MS because the isotopically labeled internal standard (IS) behaves almost identically to the native analyte throughout the entire analytical process [1].
The following diagram illustrates how the internal standard compensates for variations and matrix effects:
The internal standard corrects for:
This is a generalized and reliable protocol for determining fumonisins in complex matrices using SIDA.
1. Sample Preparation & Extraction
2. Clean-up (Matrix-Dependent) While "dilute and shoot" is possible, a clean-up step significantly reduces matrix effects and improves method sensitivity. The optimal choice depends on your target analytes and matrix.
3. LC-MS/MS Analysis
When the protocol is correctly applied, you can expect performance similar to the values validated in these studies:
| Matrix | Analytics | Recovery (%) | Precision (RSD%) | LOQ | Citation |
|---|---|---|---|---|---|
| Broiler Feed & Excreta | FB1, FB2, FB3, HFB1, HFB2, HFB3 | 82.6 - 115.8 | 3.9 - 18.9 | 160 μg/kg | [3] [6] |
| Various Animal Feeds | FB1, FB2 (among others) | 89 - 120 (Trueness 94-103%) | 3.7 - 20.5 (Reproducibility) | Not specified | [4] |
| Eight Food Matrices* | FB1, FB2, FB3 | 80 - 120 | < 15 | Below stringent regulatory limits | [5] |
*Matrices included corn, wheat, soybean, almond, oat cereal, peanut butter, red chili, and black pepper.
Q1: The recovery for my native FB2 is still low or erratic, even with the internal standard. What could be wrong?
Q2: I am observing high background noise or signal suppression for FB2 in a complex matrix. How can I improve this?
Q3: Why should I use a 13C-labeled standard instead of a cheaper, structurally similar analog or a deuterated standard?
This protocol is adapted from a method developed for the determination of hydrolyzed fumonisins in animal feed and excreta using UPLC-MS/MS. You can use it to convert FB2 and its -13C34 internal standard into their hydrolyzed forms (HFB2 and HFB2-13C34) [1].
Step-by-Step Procedure:
The table below summarizes the key reaction parameters:
Table: Optimized Hydrolysis Conditions for FB2 to HFB2
| Parameter | Optimal Condition | Note / Alternative |
|---|---|---|
| Reagent | 2% KOH in MeOH-H2O (9:1) | Standard alkaline conditions [1]. |
| Temperature | 70 °C | Heated water bath [1]. |
| Time | 10 min - 1 hour | 10 min is sufficient for standards; 1 hour is recommended for complex matrices [1]. |
| Clean-up | Oasis MAX SPE | Provides high purification efficiency by removing ionized impurities [1]. |
Here are answers to specific technical questions you might encounter:
FAQ 1: How can I confirm the hydrolysis reaction is complete? You should monitor the reaction using LC-MS/MS. The method should be able to distinguish between the reactant (FB2), any intermediate partially hydrolyzed products (pHFB2), and the final product (HFB2). Complete hydrolysis is confirmed when the peak areas for FB2 and pHFB2 are no longer detectable and the HFB2 peak area has stabilized and is the dominant species [1].
FAQ 2: What is the best way to prepare HFB2 standards if they are commercially unavailable? The hydrolysis protocol described above is itself a standard method for preparing HFB2 and HFB2-13C34 working solutions. By subjecting your FB2-13C34 standard curve to the same alkaline hydrolysis procedure as your samples, you ensure consistency. This approach simultaneously solves the problem of lacking commercial HFB2 standards and ensures the standard and sample are processed identically [1].
FAQ 3: How should I handle the LC-MS/MS analysis of HFB2 and HFB3? FB2 and FB3 are isomers and share the same precursor/product ion pairs, which can cause interference. To avoid this, you must achieve baseline chromatographic separation. This can be accomplished by:
FAQ 4: The hydrolyzed fumonisin OPA-derivatives are unstable. How can I improve analysis reliability? The instability of o-phthaldialdehyde (OPA) derivatives is a known issue, as they are prone to degradation. To significantly improve precision and reliability, implement an automated online pre-column derivatization system. Using a "sandwich injection" protocol (aspirating derivatizing agent + sample + derivatizing agent) in an autosampler enhances mixing efficiency and provides superior and more reproducible analytical response compared to manual, offline derivatization [2].
The following diagram illustrates the complete workflow from the standard to the final analyzed hydrolyzed product.
The procedure below is adapted from a method developed for analyzing fumonisins and their hydrolyzed metabolites in complex matrices like chicken feed and excreta [1] [2]. The primary goal of using a Mixed-Mode Anion-Exchange (MAX) cartridge in this context is to purify the hydrolyzed fumonisins (HFBs) after an alkaline hydrolysis step, which also converts any standard Fumonisin B2-13C34 into its hydrolyzed form, HFB2-13C34 [1] [2].
Figure 1: MAX Cartridge Purification Workflow for HFB2-13C34.
Here is a detailed breakdown of the MAX procedure:
Here are common issues and solutions based on the developed method:
| Problem & Possible Causes | Recommended Solutions |
|---|---|
| Low Recovery | |
| • Incomplete elution | Ensure elution solvent is acidic methanol with 2% formic acid. Verify preparation [1] [2]. |
| • Breakthrough during loading | Do not overload cartridge. For a 60 mg/3 mL MAX cartridge, the reported LOQ was 160 μg/kg in feed/excreta [1] [2]. |
| High Background/Interference | |
| • Inadequate washing | Perform wash step strictly with 2% ammonium hydroxide to remove ionized impurities [1] [2]. |
| Inconsistent Results | |
| • Improper cartridge conditioning | Always precondition with methanol then distilled water before loading sample [1] [2]. |
| • Variable hydrolysis input | Ensure alkaline hydrolysis of FB2-13C34 to HFB2-13C34 is complete (e.g., 70°C for 1 hour) [1] [2]. |
The table below summarizes quantitative performance data from the validation of the overall method, which includes this MAX purification step [1] [2].
| Parameter | Performance Data |
|---|---|
| Matrices Validated | Broiler chicken feed and excreta [1] [2]. |
| Recovery Range | 82.6% to 115.8% for fumonisins (including HFBs) [1] [2]. |
| Precision (RSD) | 3.9% to 18.9% [1] [2]. |
| Limit of Quantitation (LOQ) | 160 μg/kg for the six fumonisins (FB1, FB2, FB3, HFB1, HFB2, HFB3) [1] [2]. |
This section covers the basic properties of Fumonisin B2-13C34 and solutions to common experimental challenges.
| Property | Specification |
|---|---|
| Chemical Name | U-[13C34]-Fumonisin B2 [1] |
| CAS Number | 1217481-36-1 [1] |
| Isotopic Purity | 98% [1] |
| Common Solvent | Acetonitrile/water (50/50) [1] |
| Role in Analysis | Internal Standard for FB2 analysis by LC-MS/MS; corrects for losses and matrix effects [1] [2] |
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Recovery | Inefficient solid-phase extraction (SPE) cleanup [3]; incomplete hydrolysis (for HFB2 analysis) [3] | Use appropriate SPE cartridges (e.g., Oasis MAX for hydrolyzed FBs) [3]; optimize hydrolysis conditions (70°C for 1 hour) [3]. |
| Matrix Effects | Co-eluting compounds from complex samples (feed, urine) suppressing/enhancing ionization [4] [2] | Use isotope-labeled internal standards for compensation [4] [2] [5]; improve sample cleanup with SPE (e.g., Oasis HLB, Mycosep 226) [2] [3]. |
| Inaccurate Quantification | Improper sample homogenization [4]; lack of internal standard to correct for variability [2] | Ensure sample is ground to fine powder (e.g., pass through 20-30 mesh sieve) [6] [4]; add (^{13}\text{C})-IS at the very beginning of extraction [2] [5]. |
| Low Sensitivity (High LOQ) | Suboptimal instrument parameters; insufficient cleanup leading to high background noise [2] | Use MRM mode in LC-MS/MS; employ enzymatic digestion (e.g., β-glucuronidase) for urine samples to free conjugated forms [2]. |
Here are specific methodologies for accurately measuring fumonisins and their metabolites using the internal standard.
This protocol is crucial for studying fumonisin metabolism and exposure in animals.
This method is applicable for human biomonitoring and exposure assessment.
The following workflow summarizes the parallel paths for analyzing parent fumonisins and their hydrolyzed metabolites from Protocol 1:
To ensure data accuracy, consistently apply these core principles in your experiments:
The table below summarizes two robust sample preparation approaches for analyzing fumonisins in urine and other biological matrices, based on current literature.
| Method Feature | Method 1: Multi-Mycotoxin in Human Urine [1] | Method 2: Fumonisins & Metabolites in Animal Excreta [2] [3] |
|---|---|---|
| Target Analytes | 18 mycotoxin biomarkers, including FB₁, FB₂, FB₃, and hydrolyzed forms (HFB₁, HFB₂) [1] | FB₁, FB₂, FB₃ and their hydrolyzed metabolites (HFB₁, HFB₂, HFB₃) [2] [3] |
| Sample Matrix | Human urine | Broiler chicken feed and excreta |
| Internal Standard | Isotopically-labeled internal standards [1] | ¹³C-isotope internal standards for FBs; HFB standards prepared via alkaline hydrolysis [2] [3] |
| Sample Prep Workflow | 1. Enzymatic digestion with β-glucuronidase. 2. Clean-up using Oasis HLB solid-phase extraction (SPE) cartridges [1]. | 1. Extraction with ACN/water/formic acid. 2. Two-pronged analysis:
The sample preparation workflow for the multi-mycotoxin method in urine can be visualized as follows:
For a reliable analysis, pay close attention to these technical details during method development:
Why can't my method separate FB2 and FB3? FB2 and FB3 are structural isomers. They share the same precursor and product ion pairs in MS analysis, meaning they will co-elute and be detected in the same MRM channel without a chromatographic method that can distinguish them [1].
Does this also affect the stable isotope-labeled internal standard FB2-13C34? The stable isotope label (13C34) increases the mass of the internal standard, so it is easily distinguished from native FB2 by the mass spectrometer. However, the chromatographic behavior of FB2-13C34 is nearly identical to that of native FB2. Therefore, if your method successfully separates native FB2 from FB3, the internal standard FB2-13C34 will also be separated from FB3.
The primary solution involves optimizing the liquid chromatography (LC) conditions to achieve baseline separation. The following table summarizes the key parameters to investigate.
| Parameter | Issue | Recommended Action |
|---|---|---|
| Chromatographic Column | Standard C18 columns may lack sufficient selectivity for these isomers. | Switch to a CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm). This column has demonstrated baseline separation of FB2 and FB3 [1]. |
| Mobile Phase | The composition and pH are critical for resolution. | Use a methanol (with 0.2% formic acid) and water (with 0.2% formic acid) gradient. Formic acid improves compatibility with MS systems compared to phosphate buffers [1] [2]. |
| Gradient Program | Isocratic conditions may not provide enough separation power. | Implement an optimized gradient elution program to increase methanol concentration, improving resolution from the solvent front and between the two analytes [1] [2]. |
The following protocol, adapted from a 2022 UPLC-MS/MS method, provides a specific workflow for the simultaneous analysis of multiple fumonisins, including the separation of FB2 and FB3 [1].
Sample Preparation
LC-MS/MS Analysis
The following workflow diagram summarizes this optimized analytical process.
For researchers using Fumonisin B2-13C34, adhering to proper storage and handling procedures is critical for maintaining standard integrity and ensuring accurate results.
| Aspect | Specification |
|---|---|
| Recommended Storage | -20°C or below, in the dark [1] |
| Solvent | Acetonitrile/Water [1] |
| Pre-use Handling | Allow to warm to room temperature (20±3°C) before use [1] |
| Minimum Recommended Volume | 100 µL for all applications [1] |
The following table summarizes two prevalent chromatographic methods used for the determination of fumonisins, which can be applied when using 13C-labeled internal standards.
| Method | Key Feature | Sample Clean-Up Options | Application Note |
|---|---|---|---|
| UHPLC-MS/MS [2] [3] | Uses Stable Isotope Dilution Assay (SIDA) with 13C-labeled internal standards for high accuracy [3]. | Immunoaffinity cartridges (e.g., Multisep 211 FUM, FumoniStar IAC) [4] [2] [5]. | Effectively compensates for matrix effects; ideal for complex matrices like maize [3]. |
| HPLC-FLD [5] | Involves automated online pre-column derivatization with o-phthaldialdehyde (OPA). | Immunoaffinity columns (e.g., FumoniStar), MultiSep 211, C18 cartridges [5]. | "Sandwich injection" (reagent-sample-reagent) improves derivatization efficiency and reproducibility [5]. |
The diagram below outlines a general workflow for analyzing fumonisins in food matrices using a stable isotope-labeled internal standard like Fumonisin B2-13C34.
Here are answers to some specific troubleshooting questions your users might encounter.
Q: Why is my internal standard recovery low or inconsistent?
Q: I am using HPLC-FLD. How can I improve the stability of the OPA derivatives?
Q: What is the biggest advantage of using a stable isotope-labeled internal standard like Fumonisin B2-13C34?
Q: Can I use this internal standard for matrices other than maize?
The table below summarizes key validation parameters found in studies that used U-[13C34]-Fumonisin B2 as an internal standard. These figures represent the performance of the overall analytical method for fumonisins, facilitated by the internal standard.
| Parameter | Reported Value / Range | Method & Context |
|---|---|---|
| Precision (Reproducibility) | 3.7% - 20.5% (as RSD) [1] | LC-MS/MS analysis of 8 mycotoxins in animal feed during an inter-laboratory validation [1]. |
| Accuracy (Recovery) | 89% - 120% [1] | Same inter-laboratory study, demonstrating good method accuracy [1]. |
| Linearity | r > 0.99 [2] | UPLC-MS/MS method for FB1, FB2, FB3, and their hydrolyzed metabolites in chicken feed and excreta [2]. |
Here are the detailed methodologies from the studies that cited the use of U-[13C34]-Fumonisin B2, which you can use as a reference for designing your own experiments.
Sample Preparation (Feed Analysis)
LC-MS/MS Analysis
The following diagram illustrates the general workflow for quantifying fumonisins using LC-MS/MS with isotope-labeled internal standards:
| SPE Cartridge Type | Mechanism / Description | Tested Matrices | Average Recovery (%) | Key Findings / Specific Recoveries |
|---|---|---|---|---|
| FumoniStar (IAC) | Immunoaffinity (Antibody-antigen) | Dried figs, raisins, dates, corn, cornmeal, wheat flour, rice | 70 - 120 [1] [2] | Provided optimal recoveries (70–120%) across all tested food matrices; considered the most reliable [1] [2]. |
| MultiSep 211 Fum | Selective for fumonisins | Dried figs, raisins | Good Recoveries | Achieved good recoveries in dried figs and raisins, but performance in other matrices not specified [1]. |
| C18 Cartridge | Reversed-phase | Dried figs, wheat flour | Acceptable Recoveries | Achieved acceptable recoveries in dried figs and wheat flour; performance varies significantly by matrix [1]. |
| MAX (Mixed-Mode Anion Exchange) | Strong anion-exchange | Broiler chicken feed and excreta | 82.6 - 115.8 (for total FBs & metabolites) | Demonstrated high purification efficiency; used for analyzing hydrolyzed fumonisins after alkaline hydrolysis [3]. |
| Multi-analyte IAC | Immunoaffinity (Multiple antibodies) | Feed and feedstuff | 95.8 (for FB1) | Showed high specificity and recovery (>95%) for multiple mycotoxins, suggesting reliable performance for FB2 [4]. |
The data in the table comes from robust, published methodologies. Here are the details of the experimental protocols used in the key studies.
This study directly compared several SPE cartridges and is the primary source for the recovery data [1] [2].
This study utilized a different detection technique and focused on complex biological matrices [3].
The following diagram illustrates the core workflow shared by these analytical methods:
Based on the compiled data, here are some practical recommendations for your method development:
Stable isotope-labeled internal standards like Fumonisin B2-13C34 are chemically identical to their native analogs but are "heavier" due to the incorporation of stable isotopes (e.g., 13C, 15N). They are essential for achieving accurate quantification in complex sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].
The core principle of the Stable Isotope Dilution Assay (SIDA) is summarized below:
These standards compensate for matrix effects (ion suppression/enhancement) and losses during sample preparation, leading to superior accuracy compared to other calibration methods [1] [3].
The table below compares Fumonisin B2-13C34 with other commonly used isotope-labeled mycotoxins, highlighting their specific roles in multi-analyte methods.
| Mycotoxin & Isotope-Labeled Standard | Key Characteristics & Role in Analysis | Example Isotope Used |
|---|
| Fumonisin B2 (FB2) [4] [5] --- Fumonisin B2-13C34 | Hydrophilic mycotoxin; requires polar solvents for extraction. U-13C34 label provides high mass shift and excellent stability, preventing H/D exchange. Used for FB2 and often as a co-internal standard for other fumonisins [4]. | U-13C34 | | Fumonisin B1 (FB1) [4] [2] --- Fumonisin B1-13C34 | The most abundant and toxic fumonisin variant. Its 13C34-labeled standard is crucial for the accurate determination of total fumonisin exposure, especially in methods analyzing hydrolyzed forms [4] [6]. | U-13C34 | | Aflatoxins (AFB1, AFB2, etc.) [1] [2] --- Aflatoxin-13C17 | Potent, hydrophobic carcinogens. 13C-labeled standards are preferred over deuterated versions due to better resistance to H/D exchange, which is critical for reliability in food and feed analysis [1]. | U-13C17 | | Trichothecenes (DON, T-2, HT-2) [1] [2] --- DON-13C15, T-2-13C24, HT-2-13C22 | A large class of mycotoxins. For type B trichothecenes like DON, a mass increase of at least 3 (e.g., 13C15) is recommended to avoid overlap with the natural isotopic distribution of the native compound [1]. | U-13C15, U-13C24, U-13C22 | | Zearalenone (ZEN) [1] [2] --- Zearalenone-13C18 | An estrogenic mycotoxin. Its 13C18-labeled standard is superior to structurally similar analogs (e.g., zearalanone) because it guarantees identical chemical behavior and co-elution with the native toxin [1]. | U-13C18 | | Ochratoxin A (OTA) [1] [2] [7] --- Ochratoxin A-13C20 | A stable, chlorinated mycotoxin. The use of its 13C20-labeled standard effectively corrects for severe matrix effects that can persist even after extensive sample clean-up [1]. | U-13C20 |
The quantitative superiority of using specific isotope-labeled standards for each analyte is demonstrated in the following performance data from validated methods.
| Mycotoxin Analyzed | Internal Standard Used | Validated Matrix | Key Performance Metrics |
|---|
| 11 Regulated Mycotoxins [1] | Corresponding U-13C or 15N-labeled standard for each analyte | Maize | Apparent Recovery: 88-105% Precision (RSD): 4-11% | | 12 Regulated Mycotoxins [2] | Corresponding U-13C-labeled standard for each analyte | 8 Food Matrices (corn, wheat, etc.) | Recovery: 80-120% Precision (RSD): <15% | | 16 Mycotoxins [7] | 7 Isotope Internal Standards (e.g., 13C34-FB1, 13C24-T-2) | 13 Traditional Chinese Medicines | Recovery: 90.1-105.8% Precision (RSD): 1.3-4.1% | | Fumonisins (FB1, FB2, FB3) & Hydrolyzed Metabolites [4] | 13C34-FB1, 13C34-FB2, 13C34-FB3 | Broiler Chicken Feed & Excreta | Recovery: 82.6-115.8% LOQ: 160 μg/kg |
Here are detailed methodologies for key experiments involving isotope-labeled fumonisins.
This protocol is a benchmark for accurate multi-toxin analysis using SIDA.
This method is specialized for investigating the metabolism of fumonisins.
The following table summarizes the Limits of Quantitation (LOQ) for various mycotoxins, including native Fumonisin B2, from validated analytical methods. This data provides a benchmark for the sensitivity levels achievable in different matrices.
Table 1: Reported Limits of Quantitation (LOQ) for Mycotoxin Analysis
| Mycotoxin / Analyte | Matrix | LOQ | Citation |
|---|---|---|---|
| 18 Mycotoxin Biomarkers (including FB1, FB2, FB3) | Human Urine | 0.0002 to 0.5 ng/mL (for all analytes) [1] | |
| Fumonisins B1, B2, B3 & Hydrolyzed metabolites (HFB1, HFB2, HFB3) | Chicken Feed & Excreta | 160 μg/kg [2] | |
| Fumonisins B1, B2, B3 | Maize | Not explicitly stated for B2; method is "suitable for regulatory limits" [3] | |
| 12 Regulated Mycotoxins (including FB1, FB2, FB3) | 8 Food Matrices (e.g., corn, wheat) | Below the most stringent regulatory limits [4] |
The highly sensitive method for human urine [1] demonstrates the capability of modern LC-MS/MS systems. The Fumonisin B2-13C34 isotope is crucial for achieving such high sensitivity and accuracy through isotope dilution mass spectrometry, which corrects for analyte loss during sample preparation and matrix effects during ionization [5] [4].
Here are methodologies for sample preparation and analysis that are foundational for sensitivity assessment.
Protocol 1: Multi-Mycotoxin Biomarker Analysis in Human Urine
This protocol, which achieved LOQs as low as 0.0002 ng/mL, can be adapted for assessing Fumonisin B2-13C34 performance [1].
The workflow for this protocol is as follows:
Protocol 2: Analysis of Fumonisins and Hydrolyzed Metabolites
This method for feed and excreta highlights an approach for dealing with modified forms of fumonisins [2].
The workflow for analyzing hydrolyzed metabolites is as follows:
When planning your sensitivity assessment for Fumonisin B2-13C34, consider these factors derived from the literature:
| Aspect | Protocol in Food Analysis [1] | Protocol in Human Biomonitoring [2] |
|---|---|---|
| Application Context | Analysis of 12 regulated mycotoxins in 8 food matrices (e.g., corn, wheat, almond). | Determination of 18 mycotoxin biomarkers in human urine. |
| Internal Standard | Fumonisin B2-13C34 (U-13C34) used as an Isotopic Internal Standard. | Use of isotopically-labeled internal standards, inclusive of Fumonisin B2-13C34. |
| Sample Cleanup | Multi-analyte Immunoaffinity Column (IAC). | Oasis HLB Solid-Phase Extraction (SPE) Cartridge. |
| Sample Preparation | Stable isotope-labeled internal standards added to all samples before extraction. | Enzymatic digestion with β-glucuronidase to break down conjugated forms. |
| Extraction Solvent | Implied use of acetonitrile/water mixture (common in QuEChERS). | Acidified urine loaded onto HLB column; analytes eluted with organic solvent. |
| Chromatography | UHPLC with C18 column and simple LC-MS mobile phases. | UHPLC. |
| Detection | Tandem Mass Spectrometry (MS/MS). | Tandem Mass Spectrometry (MS/MS). |
| Quantitation Approach | Stable Isotope Dilution Assay (SIDA). Calibration in solvent with internal standard. | Calibration curves using internal standards. |
| Validation Results | Recoveries: 80-120% for most mycotoxins. RSD < 15%. LOQs below stringent regulatory limits. | Recoveries: 74.0-133%. Intra-day precision: 0.5-8.7%. LOQs: 0.0002-0.5 ng/mL for all analytes. |
The search results indicate that the primary strength of using a stable isotope-labeled internal standard (SILIS) like Fumonisin B2-13C34 is its ability to correct for analyte loss during sample preparation and, crucially, for matrix effects during MS/MS analysis [1].
The workflow below illustrates how Fumonisin B2-13C34 is typically integrated into a quantitative analytical method.
Based on the available information, creating a direct product-style comparison guide with definitive performance rankings is challenging. I suggest you consider the following approaches to build a more comprehensive evaluation:
The table below summarizes precision data for Fumonisin B2 (FB2) and its internal standard from recent scientific literature:
| Matrix | Analytes | Intra-Day Precision (RSD%) | Inter-Day Precision (RSD%) | Spiked Concentration(s) | Citation |
|---|---|---|---|---|---|
| Chicken Feed & Excreta | FB1, FB2, FB3, HFB1, HFB2, HFB3 | 3.9% - 18.9% (Overall method precision) | Not explicitly stated | Low, medium, high levels [1] | |
| Human Urine | 18 mycotoxin biomarkers (incl. FB1, FB2, FB3) | 0.5% - 8.7% | 2.4% - 13.4% | Not specified for individual analytes [2] | |
| Broiler Chicken Plasma | FB1, FB2, pHFB1a, pHFB1b, HFB1 | Within specified ranges (fulfilled validation criteria) | Within specified ranges (fulfilled validation criteria) [3] | 1–500 ng/mL for FB1 and FB2 [3] |
Here are the methodologies used in the studies that generated the precision data.
This method determined FB1, FB2, FB3, and their hydrolyzed metabolites.
This multi-mycotoxin method included FB1, FB2, and FB3.
The following diagram illustrates the general workflow for the sample preparation and analysis used in these precise measurements:
| Matrix | Target Analytes | Sample Preparation | Chromatography | Mass Spectrometry | Key Performance Data | Source |
|---|---|---|---|---|---|---|
| Broiler Chicken Feed & Excreta | FB1, FB2, FB3, HFB1, HFB2, HFB3 | Alkaline hydrolysis, MAX SPE cleanup | CORTECS C18 Column; Gradient Elution (0.2% FA in water / Methanol with 0.2% FA) | UPLC-MS/MS (MRM) | Recovery: 82.6-115.8%; LOQ: 160 μg/kg | [1] |
| Broiler Chicken Plasma | FB1, FB2, pHFB1a+b, HFB1 | Deproteinization & Phospholipid Removal (Ostro 96-well plate) | Acquity HSS-T3 Column; Gradient Elution (0.3% FA, 10 mM AmF in water / ACN) | UPLC-MS/MS & UPLC-HR-MS | Linearity (r): ≥0.99; LOQ: 0.72-2.5 ng/mL; LOD: 0.03-0.17 ng/mL | [2] [3] |
| Swine, Poultry & Dairy Feed | 17 Mycotoxins (incl. FB1, FB2) | QuEChERS-based (1% FA soak, ACN extraction, C18 d-SPE) | C18 Column; Complex Gradient Elution | HPLC-MS/MS with Stable Isotope Dilution (13C-ISTD) | Accuracy: 70-120%; LOD: 0.25-40.0 ng/g; LOQ: 0.5-100.0 ng/g | [4] |
| Japanese Domestic Wine | FB1, FB2, FB3 | Immunoaffinity Column Cleanup | Not specified in detail | LC-MS/MS with 13C-labeled IS (13C34-FB1) | Confirmed detection of FB1, FB2, FB3 | [5] |
The methodologies from these studies can serve as a robust foundation for designing your own cross-validation study.
Sample Preparation Techniques: The search results highlight several effective approaches.
Liquid Chromatography Conditions: While specific columns vary, the consensus is to use a C18 reversed-phase column with a gradient elution. Mobile phases typically consist of:
Mass Spectrometric Detection: The following diagram illustrates the standard workflow for MS analysis of fumonisins.
Since a direct comparison was not found, you may need to construct your guide by synthesizing data from published single-platform methods and/or designing a new inter-laboratory study. Here are some suggestions:
Fumonisin B2-13C34 is a carbon-13 labeled internal standard used to ensure accurate quantification of fumonisins (FBs) and their hydrolyzed metabolites (HFBs) in complex biological matrices [1] [2]. Its primary function is to correct for analyte loss during sample preparation and for matrix effects during instrumental analysis.
The table below summarizes key methodologies that have been validated using this standard:
| Application Matrix | Analytical Technique | Validated Analytes | Key Method Performance Data | Reference |
|---|
| Broiler Chicken Feed & Excreta | UPLC-MS/MS | FB1, FB2, FB3, HFB1, HFB2, HFB3 | Recovery: 82.6-115.8% Precision (RSD): 3.9-18.9% LOQ: 160 μg/kg | [3] [2] | | Animal Feed (Inter-lab Validation) | LC-MS/MS | FB1, FB2 (among 8 mycotoxins) | Recovery: 89-120% Trueness: 94-103% Precision (Reproducibility CV): 3.7-20.5% | [4] |
The methodologies from these studies provide robust, reproducible protocols for exposure assessment.
This protocol uses a dual-path approach to measure both parent fumonisins and their total hydrolyzed forms.
This approach offers a minimally invasive sampling technique suitable for biomonitoring, including for FB1 and FB2.
Validated biomarkers for fumonisin exposure fall into two categories, which your proposed comparison guide should distinguish clearly.
The table below summarizes the performance and context of these biomarkers from recent animal studies:
| Biomarker Category | Specific Biomarker | Key Experimental Finding | Sensitivity & Context |
|---|---|---|---|
| Exposure Biomarker | Free FB1 in urine/feces | Dose-dependent excretion observed in rats after single (10-25 mg/kg) or repeated (1.0-2.5 mg/kg/d) doses [6]. | Direct measure of exposure; useful for short-term exposure assessment [6]. |
| Exposure Biomarker | FB1 in liver/kidney | Detectable in pig liver after 4 days of feeding a diet with 5.3 mg FB1+FB2/kg; levels increased by day 14 [7]. | Indicates bioaccumulation; tissue-to-feed ratio can be used to assess efficacy of toxin binders [7]. |
| Effect Biomarker | Urinary Sa/So & SaP/SoP | In rats, urinary Sa/So and SaP/SoP ratios showed significant, dose-dependent increases, unlike serum ratios [6]. | Urinary SaP/SoP is suggested to be a more sensitive biomarker than serum ratios [6]. |
| Effect Biomarker | Plasma Sa1P/So1P | Increased in pigs fed the EU's maximum recommended level of fumonisins for 14 days, while the plasma Sa/So ratio was unchanged [7]. | A more sensitive biomarker in plasma than the classic Sa/So ratio for low-level exposure [7]. |
| Effect Biomarker | Tissue C22-24:C16 Ratio | Elevated in the liver and kidneys of pigs after 9-14 days of exposure, linked to a reduction in C16 ceramides [7]. | A novel and sensitive biomarker reflecting changes in the complex sphingolipidome [7]. |
Based on the current literature, here are critical points to emphasize in your guide: